molecular formula C20H30O3 B8057091 17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)-

17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)-

Cat. No.: B8057091
M. Wt: 318.4 g/mol
InChI Key: KFVUFODCZDRVSS-GMZFERAJSA-N
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Description

17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)- (CAS: 27975-19-5), commonly known as Isosteviol, is a diterpenoid derivative of the kaurane class. Its molecular formula is C20H30O3, with a molecular weight of 318.46 g/mol . Structurally, it features a tetracyclic kaurane skeleton with a carboxylic acid group at C18, a methyl group at C13, and a ketone at C16 (Figure 1).

Properties

IUPAC Name

(1R,4R,5S,9R,10S,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-17-9-5-14-18(2)7-4-8-19(3,16(22)23)13(18)6-10-20(14,12-17)11-15(17)21/h13-14H,4-12H2,1-3H3,(H,22,23)/t13-,14-,17+,18+,19+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVUFODCZDRVSS-GMZFERAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@]4(CCC[C@]([C@@H]4CC[C@@]3(C1)CC2=O)(C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27975-19-5
Record name (2S,4aR,4bS,8R,8aS,10aR)-Dodecahydro-2,4b,8-trimethyl-12-oxo-1H-2,10a-ethanophenanthrene-8-carboxylic Acid
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Preparation Methods

Sulfuric Acid-Mediated Hydrolysis

The most widely reported method for synthesizing isosteviol involves the acid hydrolysis of stevioside using sulfuric acid. In this process, stevioside is refluxed with 10% aqueous sulfuric acid at 95°C for 7 hours. The reaction proceeds via cleavage of the glycosidic bonds, yielding isosteviol as the primary product. Post-reaction, the mixture is neutralized, and the crude product is purified through recrystallization from ethanol, achieving an isolated yield of 80%. The structural integrity of the product is confirmed via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, with characteristic signals at δ 0.93 (singlet, methyl groups) and 1723 cm⁻¹ (carboxylic acid C=O stretch).

Challenges in Optimization

Efforts to optimize hydrolysis conditions have faced significant hurdles. Enzymatic hydrolysis using pectinases, pancreatinases, or β-glucosidases failed to produce appreciable quantities of isosteviol. Similarly, Malaprade cleavage with sodium periodate (NaIO₄) followed by alkaline hydrolysis—a method effective for generating steviol—proved inefficient for isosteviol synthesis, yielding only 20–30%. These limitations underscore the superiority of classical acid hydrolysis despite its environmental and safety concerns.

Oxidation Pathways from Kaurenoic Acid Derivatives

Hydroboration-Oxidation of Kaurenoic Acid

A less direct route to isosteviol involves the oxidation of kaurenoic acid derivatives. Kaurenoic acid undergoes hydroboration-oxidation with sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·Et₂O), followed by hydrogen peroxide (H₂O₂) treatment, to yield methyl ent-17-hydroxykauran-19-oate. This intermediate is critical for subsequent oxidation steps.

Pyridinium Dichromate (PDC) Oxidation

The alcohol intermediate is oxidized with pyridinium dichromate (PDC) in dichloromethane (CH₂Cl₂) at room temperature, producing methyl ent-17-oxokauran-19-oate as the major product. Minor byproducts include ent-19-methoxy-19-oxokauran-17-oic acid and norkaurane derivatives such as methyl ent-16-hydroxy-17-norkauran-19-oate. Acidic workup of these esters (e.g., with HCl/HOAc) facilitates isomerization and decarboxylation, ultimately yielding isosteviol. However, this multi-step process is labor-intensive and offers no yield advantage over direct stevioside hydrolysis.

Purification and Crystallization Techniques

Recrystallization from Ethanol

Crude isosteviol is typically purified via recrystallization from ethanol, yielding colorless crystals with a melting point of 129–131°C. The crystalline structure has been confirmed via X-ray diffraction, revealing a triclinic space group P1 with unit cell parameters a = 8.784(3) Å, b = 9.079(3) Å, and c = 15.950(6) Å.

Column Chromatography

For oxidation-derived isosteviol, flash column chromatography (FCC) on silica gel with n-hexane/ethyl acetate gradients is employed to separate byproducts. This method ensures high purity (>95%) but requires significant solvent consumption and time.

Comparative Analysis of Synthesis Routes

The table below summarizes key parameters for the primary preparation methods:

MethodReagents/ConditionsYieldPurityKey Challenges
H₂SO₄ Hydrolysis10% H₂SO₄, 95°C, 7h80%>90%Corrosive reagents
HCl/MeOH RefluxHCl, MeOH, reflux~70%85–90%Limited yield data
PDC OxidationPDC, CH₂Cl₂, rt, multi-step50–60%>95%Labor-intensive, low yield

Chemical Reactions Analysis

Bioconversion to Lactone and Lactam Derivatives

The compound undergoes enzymatic or microbial bioconversion to form lactone and lactam derivatives through cyclization reactions. These transformations involve the activation of the carboxylic acid group and nucleophilic attack by hydroxyl or amino groups at strategic positions.

Key Derivatives:

Derivative NameReaction TypeStructural FeaturesSource Organism/ReagentReference
4α-Carboxy-13α-hydroxy-13,16-seco-ent-19-norbeyeran-16-oic acid 13,16-lactoneLactonizationD-ring opened; lactone formed at C13/C16Wemeria ciliolata
4α-Carboxy-13α-amino-13,16-seco-ent-19-norbeyeran-16-oic acid 13,16-lactamLactamizationD-ring opened; lactam formed at C13/C16Synthetic modification

These reactions highlight the compound’s ability to undergo ring-opening followed by cyclization, yielding structurally complex products with potential pharmacological applications.

Formation of Hydroxyimino Derivatives

The 16-oxo group participates in condensation reactions with hydroxylamine to form hydroxyimino derivatives. This modification alters the electronic properties of the molecule and enhances its biological interaction potential.

Key Derivatives:

Derivative NameReaction ConditionsStructural ModificationBiological ActivityReference
ent-7α-Hydroxy-16-E-hydroxyiminobeyeran-19-oic acidHydroxylamine treatmentOxime formed at C16Pending characterization
ent-1β,7α-Dihydroxy-16-E-hydroxyiminobeyeran-19-oic acidpH-controlled reactionOxime with additional hydroxyl groupsAnti-inflammatory potential

These derivatives demonstrate the reactivity of the ketone group and its role in generating structurally diverse analogues.

Quinoline Ring Structural Modifications

Isosteviol has been functionalized with quinoline rings to enhance its bioactivity. The synthetic route involves coupling reactions, though specific conditions remain undisclosed in available literature.

Key Example:

CompoundModificationTarget ActivityResult (Ki Value)Reference
26 Quinoline moiety added at C19FXa inhibitionKi = 4.177 μM (vs. 3.4 nM control)

While the antithrombotic activity of 26 was moderate, this modification underscores the adaptability of the compound’s carboxylic acid group for synthetic derivatization.

Cyanomethyl Functionalization

Alkylation reactions introduce cyanomethyl groups at the C8 position, expanding the compound’s structural diversity.

Example Derivative:

Derivative NameReaction TypeFunctional Group AddedApplicationReference
ent-8β-Cyanomethyl-13-methyl-12-podocarpen-19-oic acidAlkylation-CH2CN at C8Investigated for antiparasitic activity

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 17-Norkauran-18-oic acid exhibits significant anticancer properties. Studies indicate that it can inhibit mammalian DNA polymerases and human DNA topoisomerase II, leading to the repression of cancer cell growth. For instance, an investigation reported that this compound had a lethal dose (LD50) ranging from 84 to 167 µM against human cancer cells .

Additionally, its derivatives have shown enhanced cytotoxicity and the ability to overcome drug resistance in cancer models. Compounds derived from this structure have been noted for their preferential accumulation in mitochondria of tumor cells, which is crucial for targeting cancer therapy .

Anti-Inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it can significantly reduce inflammation induced by agents such as phorbol esters. In one study, administering 500 µg of isosteviol (a derivative) resulted in a notable 53% decrease in inflammation . This suggests potential applications in treating inflammatory diseases.

Antithrombotic Activity

In the realm of cardiovascular health, derivatives of 17-Norkauran-18-oic acid have been evaluated for their antithrombotic effects. A synthesized quinoline derivative demonstrated inhibition of Factor Xa (FXa), a key player in the coagulation cascade. Although its Ki value was lower than the positive control (4.177 µM compared to 3.4 nM), this indicates potential for further development as an antithrombotic agent .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural characteristics allow it to interact with bacterial membranes or enzymes critical for bacterial survival. This could lead to the development of new antibiotics or antimicrobial therapies .

Case Studies and Research Findings

StudyFocusFindingsReference
Mizushina et al.AnticancerLD50 values between 84–167 µM against human cancer cells
Takasaki et al.Anti-inflammatory53% reduction in TPA-induced inflammation at 500 µg
Chen et al.AntithromboticKi = 4.177 µM on FXa inhibition

Mechanism of Action

The mechanism of action of 17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4a,8b,13b)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Properties:

  • Physical Properties: Melting point = 228–230°C; boiling point = 455.6°C; density = 1.15 g/cm³; soluble in DMSO, methanol, and ethanol .
  • Pharmacological Activities : Exhibits vasodilatory effects via KATP and SKCa channels , anti-hypertensive properties , and inhibits angiotensin-II-induced DNA synthesis .
  • Applications : Used in diabetes research, cancer studies, and as a precursor for synthetic derivatives .

Comparison with Structurally Similar Kaurane Diterpenoids

15-Angeloyl-4α,15β-kaur-16-en-18-oic Acid

  • Structural Differences : Contains an angeloyl ester at C15 and a double bond at C16, unlike Isosteviol’s ketone at C16 .
  • Reported anti-inflammatory effects differ from Isosteviol’s vasodilatory mechanisms .

ent-11α-Hydroxy-16-kauren-15-one

  • Structural Differences : Hydroxyl group at C11 and ketone at C15, contrasting with Isosteviol’s C16 ketone and C18 carboxylic acid .
  • Activity : Hydroxyl groups may confer antioxidant activity, while the absence of a carboxylic acid limits its interaction with ion channels compared to Isosteviol .

Perymenic Acid

  • Structural Differences : Shares the kaurane skeleton but has distinct oxidation states (e.g., hydroxylation at C19) .
  • Pharmacology : Less studied than Isosteviol but shows moderate antimicrobial activity, likely due to polar functional groups .

17-Norkaur-15-en-18-oic Acid (CAS 120852-64-4)

  • Structural Differences : Double bond at C15 and absence of the C16 oxo group. Molecular formula = C20H30O2 (MW = 302.45) .
  • Implications: Reduced polarity compared to Isosteviol may alter bioavailability.

17-Norkaur-15-en-18-ol,13-methyl- (CAS 20107-90-8)

  • Structural Differences : Hydroxyl group at C18 instead of carboxylic acid. Molecular formula = C20H32O (MW = 288.47) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Notable Activities
Isosteviol 27975-19-5 C20H30O3 318.46 C16 oxo, C18 carboxylic acid Vasodilation, anti-diabetic
15-Angeloyl-4α,15β-kaur-16-en-18-oic Acid - C25H34O4 398.54 C15 angeloyl, C16 double bond Anti-inflammatory
ent-11α-Hydroxy-16-kauren-15-one - C20H30O2 302.45 C11 hydroxyl, C15 ketone Antioxidant
17-Norkaur-15-en-18-oic Acid 120852-64-4 C20H30O2 302.45 C15 double bond, C18 acid Under investigation
17-Norkaur-15-en-18-ol,13-methyl- 20107-90-8 C20H32O 288.47 C18 hydroxyl, C15 double bond Receptor modulation

Research Findings and Implications

Structural-Activity Relationships (SAR)

  • C16 Oxo Group: Critical for Isosteviol’s interaction with potassium channels. Removal (as in 17-Norkaur-15-en-18-oic acid) abolishes vasodilatory effects .
  • C18 Carboxylic Acid: Enhances solubility and ionic interactions. Replacement with hydroxyl (e.g., 17-Norkaur-15-en-18-ol) shifts activity toward receptor-based pathways .

Toxicity

  • Isosteviol : Low acute toxicity (LDLo = 3160 mg/kg in rats) .
  • Kaurenoic Acid: Higher hepatotoxicity in vitro (LD50 = 200 µM in HepG2 cells) due to lipophilicity .

Q & A

Q. How are ethical guidelines applied in studies involving animal models?

  • Methodological Answer :
  • IACUC approval : Adhere to ARRIVE 2.0 guidelines for reporting animal use, including sample size justification and humane endpoints .

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